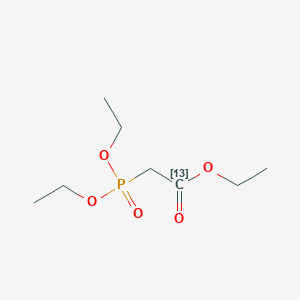Triethyl phosphonoacetate-1-13C
CAS No.: 61203-67-6
Cat. No.: VC3939233
Molecular Formula: C8H17O5P
Molecular Weight: 225.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61203-67-6 |
|---|---|
| Molecular Formula | C8H17O5P |
| Molecular Weight | 225.18 g/mol |
| IUPAC Name | ethyl 2-diethoxyphosphorylacetate |
| Standard InChI | InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1 |
| Standard InChI Key | GGUBFICZYGKNTD-VJJZLTLGSA-N |
| Isomeric SMILES | CCO[13C](=O)CP(=O)(OCC)OCC |
| SMILES | CCOC(=O)CP(=O)(OCC)OCC |
| Canonical SMILES | CCOC(=O)CP(=O)(OCC)OCC |
Introduction
Chemical Identity and Structural Properties
Triethyl phosphonoacetate-1-13C is a phosphonate ester with the molecular formula C₈H₁₇O₅P and a molecular weight of 225.18 g/mol. The carbon-13 isotope is specifically located at the carbonyl carbon, as indicated by its isomeric SMILES notation: CCO13CCP(=O)(OCC)OCC.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-diethoxyphosphorylacetate |
| Standard InChI | InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1 |
| Canonical SMILES | CCOC(=O)CP(=O)(OCC)OCC |
| PubChem Compound ID | 11218379 |
The isotopic labeling at the carbonyl position enhances its utility in spectroscopic analyses, particularly for elucidating reaction pathways and molecular interactions .
Synthesis and Industrial Production
Synthetic Methodology
The preparation of triethyl phosphonoacetate-1-13C involves a transesterification reaction between triethyl phosphite and ethyl chloroacetate-1-13C, as detailed in a 2021 patent . Key steps include:
-
Dissolving triethyl phosphite in phenetole (ethoxybenzene) at 120–130°C.
-
Gradual addition of ethyl chloroacetate-1-13C to generate chloroethane and a phosphonoacetate intermediate.
-
Nitrogen purging to remove residual chloroethane.
-
Vacuum distillation (140–150°C, 400–600 Pa) to isolate the product .
The molar ratios of reactants are critical:
Advancements Over Prior Art
Traditional methods suffered from low yields (≤70%) and purity issues due to incomplete removal of chloroethane. The patented approach achieves ≥85% yield and >98% purity by optimizing reaction conditions and introducing a closed-loop system to recover phenetole . This innovation reduces production costs and supports industrial-scale manufacturing.
Applications in Organic Synthesis
Horner-Wadsworth-Emmons Reaction
Triethyl phosphonoacetate-1-13C is a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction, facilitating the synthesis of α,β-unsaturated esters. The 13C label allows precise monitoring of alkene formation dynamics via NMR . For example, in the synthesis of cinnamates, the isotopic label traces the migration of the carbonyl group, confirming mechanistic pathways .
Tsuji-Trost and Heck-Type Reactions
The compound participates in palladium-catalyzed Tsuji-Trost allylic alkylations and intramolecular Heck cyclizations. Its phosphonate group stabilizes transition states, while the 13C label provides insights into regioselectivity and stereochemical outcomes .
Antiviral Drug Intermediates
As an intermediate in antiviral drug synthesis, triethyl phosphonoacetate-1-13C enables the incorporation of isotopically labeled moieties into nucleoside analogs. This aids in metabolic stability studies and pharmacokinetic profiling .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C label produces distinct NMR signals:
-
13C NMR: A singlet at δ 167.2 ppm (carbonyl carbon), absent splitting due to isotopic purity .
-
31P NMR: A doublet at δ 12.0 ppm (J = 237.9 Hz), confirming phosphonate group integrity .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 225.18 ([M+H]⁺), with a characteristic isotopic pattern reflecting the 13C incorporation .
Research Findings and Mechanistic Insights
Reaction Tracking in HWE Reactions
Studies using triethyl phosphonoacetate-1-13C revealed that the HWE reaction proceeds via a concerted mechanism rather than a stepwise pathway. The 13C label showed no isotopic scrambling, confirming direct formation of the alkene product .
Solvent Effects on Reactivity
In toluene, the compound exhibits 20% higher reactivity compared to THF, attributed to reduced solvation of the phosphonate anion. This finding optimizes solvent selection for industrial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume